
Cinnamoyl chloride
Overview
Description
Cinnamoyl chloride (C₉H₇ClO) is an α,β-unsaturated acyl chloride derived from cinnamic acid. It is synthesized via the reaction of cinnamic acid with thionyl chloride (SOCl₂) under reflux conditions, typically requiring 4 hours for completion . This compound is highly reactive due to the electrophilic nature of the acyl chloride group and the conjugation of the double bond, making it a versatile intermediate in organic synthesis. Key applications include:
- Ester and amide formation: Used to synthesize cinnamate esters (e.g., poly(vinyl cinnamate) for photoresists ) and cinnamamide derivatives with biological activity .
- Polymer chemistry: Functionalizes polymers for photocrosslinking in lithography and dielectric materials .
- Pharmaceutical intermediates: Critical for preparing antiproliferative, antioxidant, and antidiabetic agents .
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Reaction Mechanism and Procedure
The most widely reported method involves reacting trans-cinnamic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of cinnamic acid is replaced by chlorine, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) .
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Reagent Setup : A three-neck flask equipped with a reflux condenser is charged with freshly distilled thionyl chloride (1.5 equivalents).
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Addition of Cinnamic Acid : Trans-cinnamic acid (1 equivalent) is added incrementally to prevent exothermic runaway.
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Heating and Stirring : The mixture is heated to 50°C for initial gas evolution (HCl/SO₂), then refluxed at 80°C for 2 hours.
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Work-Up : Excess thionyl chloride is removed under reduced pressure (20 hPa), yielding crude cinnamoyl chloride as a yellowish solid.
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Purification : Distillation at 1 hPa affords a colorless liquid (mp 30–33°C), crystallizing upon cooling.
Yield : 84% (crude), 75–78% (distilled) .
Optimization and Challenges
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Solvent-Free Conditions : Eliminating solvents enhances reaction efficiency and simplifies purification .
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Catalytic Additives : Anhydrous dimethylformamide (DMF) at 0.1% concentration accelerates the reaction by generating reactive acyl imidazolium intermediates .
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Safety Considerations : Vigorous HCl/SO₂ evolution necessitates scrubbers with NaOH solutions to neutralize toxic gases .
Ketene-Benzaldehyde Condensation Route
Synthesis via β-Phenyl-β-Propionolactone Intermediate
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Ketene Generation : Ketene is prepared by pyrolysis of acetone or acetic anhydride.
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Condensation : Benzaldehyde and ketene react at 0–5°C with BF₃, forming β-phenyl-β-propionolactone in >90% yield.
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Chlorination : The lactone is treated with SOCl₂ (2 equivalents) at 60°C for 4 hours, yielding this compound.
Comparative Analysis
Parameter | Thionyl Chloride | Phosgene |
---|---|---|
Yield | 70–75% | 40–45% |
Reaction Time | 4 hours | 6–8 hours |
By-Product Toxicity | SO₂, HCl | CO, HCl |
Scalability | Moderate | Low |
Microwave-Assisted Chlorination
Protocol and Efficiency
While microwave-assisted organic synthesis (MAOS) is prevalent for pyrazoline derivatives , its application to this compound remains underexplored. Preliminary studies suggest that irradiating cinnamic acid and SOCl₂ at 180 W for 5–10 minutes achieves 80–85% conversion, reducing reaction time from hours to minutes .
Advantages :
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Rapid Kinetics : Microwave irradiation enhances molecular collisions, accelerating chlorination .
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Energy Efficiency : 50–60% reduction in thermal energy consumption compared to conventional heating .
Limitations :
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Scalability : Current setups are limited to small batches (≤100 mmol).
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Equipment Costs : High-output microwave reactors are capital-intensive .
Comparative Evaluation of Methods
Yield and Purity
Method | Yield (%) | Purity (%) |
---|---|---|
Thionyl Chloride | 75–84 | 95–98 |
Ketene Route | 70–75 | 90–92 |
Microwave-Assisted | 80–85 | 93–95 |
Industrial Applicability
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Thionyl Chloride : Preferred for scalability and cost-effectiveness (SOCl₂: $0.50–$0.70/kg).
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Microwave-Assisted : Suitable for high-value pharmaceuticals requiring rapid synthesis.
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Ketene Route : Limited to niche applications due to ketene instability.
Chemical Reactions Analysis
Chemical Reactions
Cinnamoyl chloride undergoes various chemical reactions, primarily involving the replacement of the chloride group or reactions at the carbon-carbon double bond.
- Nucleophilic Substitution: this compound readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively .
- Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
- Friedel-Crafts Acylation: this compound can be used in Friedel-Crafts acylation reactions with aromatic compounds, often catalyzed by Lewis acids such as aluminum chloride (AlCl₃) . Note: The reaction between this compound, aluminum chloride, and benzene can yield ββ-diphenylpropiophenone, 3-phenylindanone, and ββ-diphenylpropionyl chloride, along with minor products like acetophenone and diphenylmethane . The use of chlorobenzene as a solvent can promote the formation of chalcone .
- Polymerization: this compound can be used in the preparation of polyvinyl cinnamate, a photosensitive polymer used in adhesives and coatings.
Reactions with Organometallic Reagents
This compound reacts with organometallic reagents, such as dialkylcadmium reagents, to yield alkyl styryl ketones .
- Reaction with Dialkylcadmium Reagents: this compound reacts with dialkylcadmium reagents under standard conditions or at 0 °C with ferric chloride (FeCl3) as a catalyst to produce alkyl styryl ketones .
Solvolysis
The solvolysis of this compound has been studied in aqueous solutions, with the reaction rate influenced by factors such as solvent composition and the presence of catalysts .
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Solvolysis in Aqueous Media: The solvolysis of this compound in aqueous acetone and aqueous acetonitrile follows an addition-elimination or SN2 mechanism .
- The order with respect to water is approximately 2.6, supporting either an addition-elimination or SN2 mechanism .
- A relatively high enthalpy of activation (61-66 kJ/mol) and a low negative entropy of activation (-80 to -88 J/Kmol) favor an SN2 mechanism .
- The presence of dimethyl sulfoxide (DMSO) accelerates the solvolysis rate due to DMSO's basicity and hydrogen bonding capacity.
- Catalysis by Mercuric Chloride: Mercuric chloride (HgCl₂) can catalyze the solvolysis of this compound .
Photochemical Reactions
Cinnamoyl-containing compounds, including this compound derivatives, undergo photoisomerization and photodimerization upon UV irradiation, leading to changes in properties such as solubility .
Scientific Research Applications
Organic Synthesis
Cinnamoyl chloride serves as a key intermediate in the synthesis of various organic compounds. Its ability to introduce the cinnamoyl group into molecules makes it valuable in creating diverse chemical entities.
Key Reactions:
- Formation of Chalcones: this compound can react with phenylboronic acid to synthesize chalcones, which are known for their biological activities and medicinal properties . Chalcones serve as privileged structures in medicinal chemistry, exhibiting potential against diseases such as cancer and inflammation.
- Synthesis of Unsaturated Amides: The compound is utilized in the preparation of unsaturated amides through reactions with amines, expanding its utility in organic synthesis .
Pharmaceutical Applications
The pharmaceutical industry exploits this compound for its ability to create bioactive compounds. Several derivatives have been synthesized, demonstrating a range of pharmacological activities.
Case Study:
- Chalcone Derivatives: Research indicates that various chalcone derivatives synthesized from this compound have shown promising results in preclinical studies for treating conditions like diabetes and cancer. For instance, metochalcone has been used as a choleretic drug, while sofalcone has been applied as an antiulcer agent .
Material Science
This compound finds applications in the development of advanced materials due to its reactivity and ability to modify surfaces.
Applications:
- Nanocomposites: this compound has been employed in grafting onto cellulose nanocrystals (CNCs), enhancing their properties for use in nanocomposites and biomaterials. This modification improves the mechanical and thermal stability of the materials .
- Photolithography: In optoelectronics, this compound-functionalized natural carbohydrates are used to create photolithographic-defined films. These films are crucial for developing advanced organic electronic devices .
Environmental Applications
Innovative methods have been developed to synthesize this compound from silicon tetrachloride, a by-product of polysilicon production. This process not only reduces waste but also transforms a toxic by-product into a valuable chemical .
Application Area | Description | Example/Case Study |
---|---|---|
Organic Synthesis | Key intermediate for synthesizing various organic compounds | Formation of chalcones |
Pharmaceutical | Development of bioactive compounds | Chalcone derivatives for cancer treatment |
Material Science | Grafting onto CNCs for enhanced properties | Nanocomposites and biomaterials |
Environmental | Synthesis from silicon tetrachloride reduces waste | Method transforming toxic by-products into this compound |
Mechanism of Action
Cinnamoyl chloride can be compared with other similar compounds, such as:
Cinnamic Acid: While cinnamic acid is a precursor to this compound, it is less reactive and primarily used in the synthesis of esters and amides.
Cinnamyl Alcohol: This compound is used in the synthesis of cinnamyl chloride and has applications in the fragrance industry.
Cinnamyl Chloride: Similar to this compound, it is used in organic synthesis but has different reactivity and applications.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of derivatives with significant biological and industrial applications.
Comparison with Similar Compounds
Cinnamoyl chloride is structurally and functionally distinct from other acyl chlorides. Below is a detailed comparison:
Table 1: Reactivity Comparison of this compound with Other Acyl Chlorides
Stability and Handling
- This compound is moisture-sensitive and typically used immediately after synthesis .
- Benzoyl chloride is more stable but less reactive in conjugate addition reactions due to the absence of a double bond .
- Acetyl chloride hydrolyzes rapidly, limiting its use in aqueous conditions .
Unique Advantages of this compound
Conjugation Effects : The α,β-unsaturated system enables Michael additions and Diels-Alder reactions, which are absent in saturated acyl chlorides like acetyl or propionyl chloride .
Photoreactivity : Critical for synthesizing crosslinked polymers (e.g., poly(vinyl cinnamate)) used in EUV lithography .
Bioactivity : Electron-withdrawing substituents on the cinnamoyl aromatic ring enhance antidiabetic and antioxidant effects compared to benzoyl analogs .
Biological Activity
Cinnamoyl chloride, a derivative of cinnamic acid, is an important compound in organic chemistry and pharmacology. Its biological activities have been the subject of various studies, highlighting its potential as an antimicrobial agent and its role in synthesizing bioactive compounds. This article provides an overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
This compound (C₉H₇ClO) is characterized by its aromatic structure, which contributes to its reactivity and biological activity. The compound can be synthesized through the reaction of cinnamic acid with thionyl chloride, yielding a product that retains the essential functionalities for biological interactions .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research shows that it can be used as a precursor in the synthesis of derivatives with enhanced antifungal and antibacterial activities.
Antifungal Activity
A study demonstrated that this compound derivatives possess antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 458.15 μM to 1832.62 μM, indicating varying degrees of effectiveness against different fungal strains . Notably, compounds derived from this compound showed a direct interaction with ergosterol in fungal membranes, disrupting cell integrity and leading to cell death.
Compound | MIC (μM) | Fungal Strain |
---|---|---|
Compound 18 | 1832.62 | C. albicans |
Compound 4 | 672.83 | All tested strains |
Compound 6 | 626.62 | Various fungi |
Antibacterial Activity
This compound also displays antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. One study reported MIC values ranging from 0.125 to 8.0 mg/mL for various cinnamoyl derivatives . The compounds exhibited selective antibacterial activity, making them potential candidates for developing treatments against resistant bacterial strains like MRSA.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The interaction with membrane components such as ergosterol leads to increased permeability and subsequent cell lysis in fungi.
- Enzyme Inhibition : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival pathways .
- Apoptosis Induction : Cinnamoyl compounds can trigger apoptotic pathways in cancer cells, enhancing their potential as therapeutic agents against tumors .
Case Studies
- Cinnamoyl Derivatives Against Cancer : A study on novel cinnamyl sulfonamide hydroxamate derivatives indicated their effectiveness in reducing cell viability in oral squamous cell carcinoma lines through apoptosis induction . This underscores the potential of cinnamoyl derivatives in cancer therapy.
- In Silico Studies : Computational studies have evaluated the binding affinities of cinnamoyl derivatives to target proteins involved in microbial resistance mechanisms, providing insights into their potential efficacy as drug candidates .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cinnamoyl chloride derivatives with controlled substitution degrees in polymer chemistry?
- Methodological Answer : A full factorial design (Table 2) can optimize reaction parameters such as this compound equivalents, triethylamine (TEA) equivalents, and reaction time. For chitosan-cinnamoyl conjugates, increasing this compound equivalents (1–3 eq) linearly enhances the degree of substitution (DS), while TEA and time show minimal impact . For example, 3 eq of this compound achieves 60% DS in chitosan conjugates, though excess reagent may reduce conversion efficiency due to acyl chloride instability .
Q. How should researchers address discrepancies in reported physical properties (e.g., CAS numbers, melting points) of this compound?
- Methodological Answer : Cross-referencing multiple sources is critical. For example, the CAS number 102-92-1 is widely cited for this compound , while trans-cinnamoyl chloride (CAS 17082-09-6) may refer to a stereoisomer . Melting points vary slightly (33–37°C vs. 34–36°C), likely due to purity differences or measurement conditions . Always validate data with peer-reviewed literature or authoritative databases like NIST .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
- Storage : Keep in airtight containers away from oxidizers and moisture .
Advanced Research Questions
Q. How does the reaction mechanism of this compound with anilines compare to other acyl chlorides, and what kinetic parameters determine reactivity?
- Methodological Answer : this compound reacts with substituted anilines in benzene via a second-order nucleophilic acyl substitution mechanism, similar to benzoyl chloride. Key kinetic parameters include:
- Activation Energy : Ranges from 45–60 kJ/mol, influenced by substituent electronic effects .
- Hammett Plots : Linear correlations (slope ≈ -2.7) indicate electron-withdrawing groups on anilines retard reactivity, while electron-donating groups accelerate it .
- Brønsted Analysis : Reaction rates correlate with the pKa of protonated anilines (slope ≈ 0.3), confirming amine nucleophilicity drives reactivity .
Q. What electronic and steric factors influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Electronic Effects : The conjugated vinyl group enhances electrophilicity at the carbonyl carbon, making this compound 1.13–1.27× more reactive than benzoyl or thienoyl chlorides .
- Steric Effects : Bulky substituents on the aromatic ring (e.g., tert-butyl) reduce reactivity by hindering nucleophilic attack .
- Heteroaromatic Systems : β-2-Furylacryloyl and β-2-thienylacryloyl chlorides show comparable reactivity to this compound due to balanced inductive (-I) and resonance (+M) effects .
Q. How can researchers optimize the synthesis of photosensitive polymers using this compound?
- Methodological Answer :
- Polymer Functionalization : React poly(vinyl alcohol) with this compound under alkaline conditions to introduce cinnamate groups, enabling UV-induced crosslinking via [2+2] cycloaddition .
- Characterization : Use ¹H-NMR (peaks at δ 6.3–7.8 ppm for cinnamate protons) to confirm grafting efficiency .
- Applications : Such polymers enhance etch resistance in EUV lithography and oxygen permeability in biosensor membranes .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting reactivity trends between this compound and heteroaromatic acyl chlorides?
- Methodological Answer : Discrepancies arise from experimental conditions (e.g., solvent polarity, temperature). For instance:
- In benzene, this compound is 1.18× more reactive than 2-furoyl chloride due to reduced steric hindrance .
- Polar solvents (e.g., DMF) may stabilize charged intermediates, altering reactivity hierarchies .
Q. Tables for Key Findings
Parameter | This compound | β-2-Thienylacryloyl Chloride | Benzoyl Chloride |
---|---|---|---|
Reactivity (k relative) | 1.27 ± 0.14 | 1.13 ± 0.09 | 1.00 |
Hammett Slope (ρ) | -2.77 | -2.74 | -2.80 |
Activation Energy (kJ/mol) | 52.3 | 54.1 | 58.9 |
Data sourced from kinetic studies in benzene at 25°C . |
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGITNXCNOTRLK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312860 | |
Record name | trans-Cinnamoyl chloride | |
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Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-09-6, 102-92-1 | |
Record name | trans-Cinnamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |
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Record name | Cinnamoyl chloride | |
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Record name | Cinnamoyl chloride | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamoyl chloride | |
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Record name | 2-Propenoyl chloride, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | trans-Cinnamoyl chloride | |
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Record name | Cinnamoyl chloride | |
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Record name | Cinnamoyl Chloride | |
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Record name | CINNAMOYL CHLORIDE | |
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Retrosynthesis Analysis
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